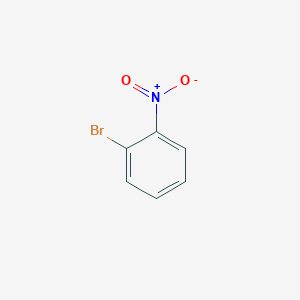

1-Bromo-2-nitrobenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPVVAKYSXQCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060364 | |

| Record name | o-Bromonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Alfa Aesar MSDS] | |

| Record name | 2-Bromonitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00989 [mmHg] | |

| Record name | 2-Bromonitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

577-19-5 | |

| Record name | 1-Bromo-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromonitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Bromonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP2NF456XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Bromo 2 Nitrobenzene and Its Analogues

Direct Halogenation and Nitration Approaches

Direct methods for synthesizing 1-Bromo-2-nitrobenzene typically involve the nitration of bromobenzene (B47551). This approach is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is a critical consideration.

Electrophilic Aromatic Substitution: Regioselectivity and Isomer Formation

The nitration of bromobenzene is a well-studied electrophilic aromatic substitution reaction. studylib.netpbworks.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). studylib.netpbworks.com The bromine atom on the benzene (B151609) ring, although deactivating towards electrophilic attack, is an ortho, para-director. pbworks.comijrar.org This directing effect is attributed to the ability of the bromine atom's lone pairs of electrons to stabilize the cationic intermediates (Wheland intermediates) formed during attack at the ortho and para positions through resonance. savitapall.comuri.edu

Consequently, the nitration of bromobenzene yields a mixture of isomers, primarily this compound (ortho) and 1-bromo-4-nitrobenzene (B128438) (para), with the formation of the meta isomer, 1-bromo-3-nitrobenzene, being negligible. savitapall.com The ratio of the ortho to para isomers is influenced by both electronic and steric factors. While there are two available ortho positions to the single para position, steric hindrance from the bulky bromine atom can disfavor substitution at the adjacent ortho positions. edubirdie.com Experimental observations often show a preference for the para isomer, with typical ortho:para ratios being around 1:2. edubirdie.com

The separation of these isomers is often achieved through physical methods like fractional crystallization, taking advantage of the different solubilities and melting points of the ortho and para products. pbworks.comuri.edu For instance, the para isomer is generally less soluble in ethanol (B145695) than the ortho isomer, allowing for its selective crystallization upon cooling. uri.edu

Table 1: Isomer Distribution in the Nitration of Bromobenzene

| Isomer | Position of Substitution | Typical Yield Percentage |

|---|---|---|

| This compound | ortho | ~30-40% |

| 1-Bromo-4-nitrobenzene | para | ~60-70% |

Catalytic Systems for Directed Synthesis of this compound

To improve the regioselectivity and efficiency of the direct nitration of bromobenzene, various catalytic systems have been explored. The goal is to favor the formation of the desired this compound isomer over the para product. While traditional methods rely on mixed acids, modern approaches investigate the use of solid acid catalysts and other catalytic systems to enhance selectivity.

Zeolites, for example, have been studied for their potential to influence regioselectivity in aromatic nitration reactions due to their shape-selective properties. researchgate.net The confined environment within the zeolite pores can favor the formation of one isomer over another. Research in this area aims to develop catalysts that can direct the nitronium ion preferentially to the ortho position of bromobenzene.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been studied with bromo-nitrobenzene isomers as substrates, indicating the importance of these compounds in further synthetic transformations. researchgate.net While not a direct synthesis of this compound, the development of catalysts for reactions involving this compound underscores its synthetic utility.

Indirect Synthetic Routes to this compound

Indirect methods for the synthesis of this compound offer alternative pathways that can provide better control over the final product's regiochemistry. These routes often start with precursors that already contain either the bromine atom or the nitro group in the desired position.

Transformations from Precursors Containing Bromine or Nitro Groups

One common indirect route involves the Sandmeyer reaction. This process typically starts with an aniline (B41778) derivative, which is diazotized and then treated with a copper(I) halide. For the synthesis of this compound, one could start with 2-nitroaniline (B44862). The amino group of 2-nitroaniline is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent treatment of the diazonium salt with cuprous bromide introduces the bromine atom at the desired position, yielding this compound. This method offers excellent regiochemical control as the positions of the substituents are predetermined by the starting material. A patent describes a process for synthesizing o-bromonitrobenzene from a diazonium salt solution prepared through a diazotization reaction and a cuprous bromide solution. google.com

Another approach involves the bromination of nitrobenzene (B124822). The nitro group is a strong deactivating group and a meta-director. askfilo.com Therefore, direct bromination of nitrobenzene will predominantly yield 1-bromo-3-nitrobenzene. orgsyn.orggoogle.com To obtain the ortho isomer, one would need to employ a different strategy, possibly involving a blocking group or a multi-step synthesis.

Advanced Strategies for Substituted Nitroarene Construction

Modern synthetic organic chemistry offers advanced strategies for the construction of substituted nitroarenes with high regioselectivity. These methods can be adapted for the synthesis of this compound and its analogues.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex aromatic compounds. For instance, a palladium-catalyzed transformation of aryl chlorides, triflates, and nonaflates to nitroaromatics has been developed, offering a broad scope and good functional group compatibility. organic-chemistry.org This methodology could potentially be applied to a precursor already containing a bromine atom to introduce the nitro group at the desired position.

Furthermore, photocatalytic and metal-free ipso-nitrations of arylboronic acids provide a regioselective method for introducing a nitro group. organic-chemistry.org An appropriately substituted brominated arylboronic acid could serve as a precursor for the synthesis of this compound under mild conditions.

Principles of Sustainable Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to minimize environmental impact and improve safety. Traditional nitration methods using mixed nitric and sulfuric acids are effective but generate significant amounts of acidic waste, posing environmental concerns. researchgate.net

Research into greener synthetic routes for nitro compounds focuses on several key areas:

Use of Solid Acid Catalysts: Replacing corrosive liquid acids like sulfuric acid with recyclable solid acid catalysts, such as zeolites or sulfated zirconia, can reduce waste and simplify product purification. researchgate.net

Alternative Nitrating Agents: Exploring less hazardous and more selective nitrating agents is an active area of research.

Solvent-Free and Water-Based Reactions: Conducting reactions in water or without a solvent can significantly reduce the use of volatile organic compounds (VOCs). nih.govscribd.com For example, a method for the oxidation of nitrogen-rich heterocyclic amines to nitro-substituted heteroaromatics using potassium peroxymonosulfate (B1194676) (Oxone) in water has been developed. scribd.com

Microwave and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net

These green chemistry approaches are not only environmentally beneficial but can also offer economic advantages through reduced waste treatment costs and more efficient processes. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-4-nitrobenzene |

| 1-bromo-3-nitrobenzene |

| Bromobenzene |

| Nitrobenzene |

| 2-Nitroaniline |

| 1-bromo-2,4-dinitrobenzene |

| 1-bromo-2,6-dinitrobenzene |

| 4-methoxy-2′-nitrodiphenyl ether |

| 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene |

| 5-hydroxy-3-methoxy-2′-nitrodiphenyl ether |

| N-methyl-N-(2-nitro-phenyl)-anthranilic acid |

| 2-methylamino-benzoic acid |

| 1-bromo-2-methoxy-3-nitrobenzene |

| 2-bromo-6-nitrophenol |

| 1,3-dibromo-2-nitrobenzene |

| 3-bromo-1-nitrobenzene |

| 4-bromo-2-nitroaniline |

| 1-bromo-4-methyl-2-nitrobenzene |

| 4-methoxymethylbenzyl alcohol |

| 4-methyl-2-nitroaniline |

| pentamethylnitrobenzene |

| 2-bromo-3-nitrotoluene |

| 4-bromobenzene-1,2-diol |

| catechol |

| (+)-puupehenone |

| 1-bromo-4-nitrobenzene |

| styrene |

| 3,4,5-trinitro-1H-pyrazole |

| 5-amino-3-nitro-1H-1,2,4-triazole |

| 5-methyl-3-nitro-1H-pyrazole |

| 3-nitro-1H-1,2,4-triazole |

| N,N-dimethylaniline |

| N-methylaniline |

| This compound |

| 1-Bromo-4-nitrobenzene |

| 1-bromo-3-nitrobenzene |

| Bromobenzene |

| Nitrobenzene |

| 2-Nitroaniline |

| 1-bromo-2,4-dinitrobenzene |

| 1-bromo-2,6-dinitrobenzene |

| 4-methoxy-2′-nitrodiphenyl ether |

| 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene |

| 5-hydroxy-3-methoxy-2′-nitrodiphenyl ether |

| N-methyl-N-(2-nitro-phenyl)-anthranilic acid |

| 2-methylamino-benzoic acid |

| 1-bromo-2-methoxy-3-nitrobenzene |

| 2-bromo-6-nitrophenol |

| 1,3-dibromo-2-nitrobenzene |

| 3-bromo-1-nitrobenzene |

| 4-bromo-2-nitroaniline |

| 1-bromo-4-methyl-2-nitrobenzene |

| 4-methoxymethylbenzyl alcohol |

| 4-methyl-2-nitroaniline |

| pentamethylnitrobenzene |

| 2-bromo-3-nitrotoluene |

| 4-bromobenzene-1,2-diol |

| catechol |

| (+)-puupehenone |

| 1-bromo-4-nitrobenzene |

| styrene |

| 3,4,5-trinitro-1H-pyrazole |

| 5-amino-3-nitro-1H-1,2,4-triazole |

| 5-methyl-3-nitro-1H-pyrazole |

| 3-nitro-1H-1,2,4-triazole |

| N,N-dimethylaniline |

Reaction Mechanisms and Pathways Involving 1 Bromo 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-2-nitrobenzene

Aromatic rings, typically rich in electrons, are generally unreactive toward nucleophiles. However, the presence of potent electron-withdrawing groups can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr). This compound is a prime substrate for this reaction, which proceeds via a characteristic addition-elimination mechanism.

Activation of the Aromatic Ring by the Nitro Group

The SNAr reaction of this compound is significantly facilitated by the presence of the nitro (-NO₂) group. chemistrysteps.com This group activates the benzene (B151609) ring toward nucleophilic attack through a combination of inductive and resonance effects.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the aromatic ring through the sigma bond framework, making the ring carbons more electrophilic.

Resonance Effect: The nitro group powerfully withdraws electrons from the ring via resonance. This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group (in this case, bromine). chemistrysteps.combyjus.com

The reaction proceeds through a two-step addition-elimination mechanism. The first and rate-determining step is the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org The aromaticity of the ring is temporarily lost during this step. libretexts.org The presence of the nitro group in the ortho position is crucial as it stabilizes the negative charge of the Meisenheimer complex through delocalization. wikipedia.orgstackexchange.com The negative charge can be spread onto the oxygen atoms of the nitro group, a stabilization that is not possible if the group were in the meta position. chemistrysteps.comstackexchange.com

Mechanistic Role of Bromine as a Leaving Group

In the context of SNAr reactions, the typical reactivity order for halogen leaving groups is F > Cl ≈ Br > I. wikipedia.org This is the reverse of the trend observed in Sₙ2 reactions, where iodide is the best leaving group. masterorganicchemistry.com This inverted order is a direct consequence of the SNAr mechanism's rate-determining step. organicchemistrytutor.com

The slowest step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comechemi.com Highly electronegative halogens, like fluorine, strongly withdraw electron density from the carbon to which they are attached, making it more electrophilic and thus more susceptible to nucleophilic attack. organicchemistrytutor.com While bromine is less electronegative than fluorine and chlorine, it is still an effective leaving group in activated systems like this compound. In the second, faster step of the mechanism, the bromide ion is eliminated, and the aromaticity of the ring is restored. libretexts.org

Kinetic and Thermodynamic Parameters Influencing SNAr Processes

| Leaving Group (X in 1-X-2-nitrobenzene) | Relative Rate | Primary Influencing Factor |

|---|---|---|

| -F | Very High | High electronegativity strongly activates the ring carbon to nucleophilic attack. masterorganicchemistry.comorganicchemistrytutor.com |

| -Cl | Moderate | Intermediate electronegativity and polarizability. wikipedia.org |

| -Br | Moderate | Similar reactivity to chloro derivatives in many cases. wikipedia.org |

| -I | Low | Lower electronegativity provides less activation for the rate-determining nucleophilic attack. masterorganicchemistry.com |

Electrophilic Aromatic Substitution (SEAr) Reactions on this compound

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich benzene ring. The presence of substituents on the ring significantly influences both the rate of reaction and the position (regioselectivity) of the new substituent. In this compound, the bromo and nitro groups have conflicting directing effects.

Directing Effects of Bromo and Nitro Substituents on Incoming Electrophiles

The directing effects of the substituents are determined by their ability to donate or withdraw electron density, either inductively or through resonance.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. docsity.comquora.com It strongly withdraws electron density from the entire ring through both inductive and resonance effects. openstax.org Resonance structures show that this withdrawal of electron density is most pronounced at the ortho and para positions, which acquire a partial positive charge. quora.com An incoming electrophile, being electron-deficient itself, will preferentially attack the positions of relatively higher electron density, which are the meta positions (C4 and C6 relative to the nitro group). makingmolecules.com

Bromo Group (-Br): Halogens like bromine are in a unique class of substituents, being deactivating yet ortho-, para-directing. openstax.orgminia.edu.eg The bromine atom is more electronegative than carbon and withdraws electron density inductively, thus deactivating the ring and making it less reactive than benzene. pbworks.com However, bromine also possesses lone pairs of electrons that can be delocalized into the ring through resonance. This resonance effect increases the electron density at the ortho (C6) and para (C4) positions, directing the incoming electrophile to these sites. savitapall.com

| Substituent | Effect on Reactivity | Directing Influence | Mechanism of Direction |

|---|---|---|---|

| -NO₂ | Strongly Deactivating | Meta | Strong inductive and resonance electron withdrawal destabilizes ortho/para intermediates. openstax.org |

| -Br | Weakly Deactivating | Ortho, Para | Inductive withdrawal deactivates, but resonance donation from lone pairs stabilizes ortho/para intermediates. pbworks.comsavitapall.com |

Regioselectivity and Isomer Distribution in SEAr Reactions

Given the strong deactivating nature of both substituents, SEAr reactions on this compound require harsh conditions, such as high temperatures and strong acid catalysts. makingmolecules.com The regioselectivity is governed by the reinforcing directing effects toward positions 4 and 6.

Studies on simpler, related molecules provide insight into the likely isomer distribution. For instance, the nitration of bromobenzene (B47551) yields a mixture of this compound and 1-bromo-4-nitrobenzene (B128438), with only a negligible amount of the meta isomer formed. savitapall.com The para isomer is typically the major product, often attributed to the steric hindrance of the bromine atom impeding attack at the adjacent ortho position. uri.edu Conversely, the bromination of nitrobenzene (B124822) yields primarily the meta isomer, 1-bromo-3-nitrobenzene, and requires forcing conditions. makingmolecules.comdoubtnut.com

For this compound, substitution is expected to occur primarily at the C4 (para to the bromo group, meta to the nitro group) and C6 (ortho to the bromo group, meta to the nitro group) positions. Steric hindrance from the adjacent bromo and nitro groups might be expected to disfavor substitution at the C6 position, leading to a preference for substitution at C4. Therefore, the major product in many SEAr reactions on this substrate would likely be the 1-bromo-2,4-disubstituted benzene derivative.

Metal-Catalyzed Cross-Coupling Reactions of this compound

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov this compound serves as a versatile substrate in various metal-catalyzed cross-coupling reactions, where both the bromo and the nitro functionalities can participate or influence the reaction's outcome. Palladium-catalyzed reactions, in particular, have been extensively developed for their efficiency and functional group tolerance. researchgate.net

A modern variation of the traditional Ullmann reaction utilizes palladium catalysts to facilitate the cross-coupling of aryl halides under milder conditions than the classic copper-mediated process, which often requires high temperatures. nih.govjnu.edu.cn The palladium-mediated Ullmann cross-coupling of this compound with various β-halo-α,β-unsaturated compounds, such as enals, enones, or esters, provides a direct route to β-aryl derivatives. chemicalbook.com These reactions typically proceed efficiently, avoiding the common side reaction of homocoupling. nih.gov

Research has demonstrated that this compound readily couples with a variety of β-halo-enals, -enones, or -esters. researchgate.net These coupling products are valuable intermediates, which can be subsequently converted into heterocyclic systems like quinolines and 2-quinolones through reductive cyclization. researchgate.netresearchgate.net The reaction's success is often dependent on the choice of coupling partners, the form of copper metal used as a co-catalyst or mediator, and the solvent. nih.gov Studies have indicated that iodinated versions of the coupling partners often result in better yields compared to their brominated counterparts. researchgate.net

The general transformation is highlighted in the following table, showcasing the versatility of this methodology.

| Reactant A | Reactant B | Catalyst System | Product Type | Subsequent Product |

| This compound | β-bromo-α,β-unsaturated aldehyde | Palladium(0) | β-(2-nitrophenyl) derivative | Quinoline |

| This compound | β-iodoenone | Palladium(0) | β-(2-nitrophenyl)enone | Heterocyclic systems |

| This compound | β-iodoacrylate | Palladium(0) | β-(2-nitrophenyl)acrylate | Benzomorphan derivatives |

This table provides a generalized overview of the reaction outcomes.

This compound is an effective electrophile in several cornerstone carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Stille couplings. These reactions have become indispensable tools for the synthesis of biaryls and other complex organic structures. nih.govorganic-chemistry.org

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org While aryl halides are common substrates, recent advancements have enabled the use of nitroarenes as coupling partners, proceeding via the cleavage of the Ar–NO₂ bond. acs.orgnih.govorganic-chemistry.org However, for substrates like this compound, the reaction can be directed to occur selectively at the carbon-bromine bond. For instance, the Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene with arylboronic acids has been shown to proceed regioselectively. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.gov

The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide or pseudohalide, also catalyzed by palladium. organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups. nrochemistry.com In reactions involving bromo-nitrophenyl substrates, the nitro group activates the ortho position, influencing the regioselectivity of the coupling. nih.gov The Stille coupling of 1-bromo-4-nitrobenzene has been studied, demonstrating good yields and highlighting the influence of electronic effects on the reaction's efficiency. nih.gov

The general catalytic cycle for these palladium-catalyzed reactions (Suzuki-Miyaura and Stille) involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of this compound to form a palladium(II) intermediate. libretexts.orgyoutube.comyoutube.com

Transmetalation : The organic group from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium(II) complex, displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.comyoutube.com

The efficiency and selectivity of metal-catalyzed cross-coupling reactions are profoundly influenced by the ligands coordinated to the metal center. nih.gov In the context of reactions involving this compound, ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

Phosphine (B1218219) ligands, such as BrettPhos and XPhos, are commonly employed in Suzuki-Miyaura couplings of nitroarenes. acs.orgnih.gov These bulky, electron-rich ligands promote the oxidative addition step and facilitate the reductive elimination. nih.gov The development of N-heterocyclic carbene (NHC) ligands has also led to palladium catalysts with higher activity, allowing for lower catalyst loadings. acs.orgnih.gov The choice of ligand can significantly impact the reaction's outcome, with some ligands promoting C-Br bond activation while others might facilitate C-NO₂ bond cleavage under specific conditions.

Investigations into the catalytic cycle have provided a deeper understanding of these transformations. For the Suzuki-Miyaura coupling of nitroarenes, experimental and computational studies support a cycle involving the oxidative addition of the Ar–NO₂ bond to a Pd(0) center. organic-chemistry.orgrhhz.net For halo-nitroarenes, the oxidative addition typically occurs at the more labile carbon-halogen bond. rhhz.net The subsequent transmetalation and reductive elimination steps complete the cycle. organic-chemistry.orgrhhz.net The base in the Suzuki-Miyaura reaction is crucial for the formation of the 'ate' complex of the organoboron species, which facilitates the transmetalation step. wikipedia.org

| Reaction | Typical Catalyst | Common Ligands | Key Mechanistic Feature |

| Ullmann Coupling | Pd(0) | - (Often ligandless or simple phosphines) | Oxidative addition of Ar-Br, Cu(I) mediation |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(acac)₂ | BrettPhos, XPhos, SPhos | Oxidative addition of Ar-Br, Base-mediated transmetalation |

| Stille Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | Oxidative addition of Ar-Br, Transmetalation from organostannane |

This table summarizes common catalytic systems and key features for cross-coupling reactions involving substrates like this compound.

Reduction Chemistry of the Nitro Group in this compound

The nitro group in this compound is a versatile functional group that can be readily reduced to an amino group, providing access to 2-bromoaniline (B46623) derivatives. These anilines are important building blocks in the synthesis of pharmaceuticals and other fine chemicals. The choice of reducing agent and conditions is critical to achieve high selectivity, especially to avoid the undesired reduction of the carbon-bromine bond (hydrodebromination).

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its efficiency and the clean nature of the process, which typically produces water as the only byproduct. nih.gov The reaction involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. nih.gov

The mechanism of nitrobenzene hydrogenation is generally accepted to proceed through a sequence of intermediates. researchgate.netnih.gov Two main pathways are often considered: the "direct" route and the "condensation" route. Both pathways begin with the reduction of the nitro group to nitrosobenzene (B162901), which is then further reduced to N-phenylhydroxylamine. researchgate.net

Direct Route : The N-phenylhydroxylamine intermediate is directly hydrogenated to aniline (B41778).

Condensation Route : The N-phenylhydroxylamine can condense with unreacted nitrosobenzene to form azoxybenzene, which is then successively reduced to azobenzene, hydrazobenzene, and finally cleaved to two molecules of aniline.

The presence of protic solvents like water or ethanol (B145695) can significantly enhance the hydrogenation activity. researchgate.net For halogenated nitroarenes such as this compound, achieving chemoselectivity is paramount. The goal is to reduce the nitro group while leaving the C-Br bond intact. Palladium catalysts are highly effective for this transformation. nih.gov By carefully controlling reaction conditions (e.g., temperature, pressure, solvent, and catalyst), the selective reduction of the nitro group can be achieved with high yields. nih.govresearchgate.net

Metal hydrides are another important class of reagents for the reduction of nitro groups. Sodium borohydride (NaBH₄), in combination with a transition metal catalyst, is an effective system for this purpose. utrgv.edu While NaBH₄ alone is generally not powerful enough to reduce an isolated aromatic nitro group under mild conditions, its reactivity can be enhanced by the addition of catalysts.

The selectivity of metal hydride reductions is a key consideration. Traditional methods using reagents like iron in acidic media are effective but can lack functional group tolerance. utrgv.edu Catalytic transfer hydrogenation, using a hydrogen donor like hydrazine hydrate in the presence of Pd/C, offers a highly selective alternative for reducing halogenated nitroarenes. nih.gov This method allows for the efficient reduction of the nitro group in this compound to an amino group without significant hydrodehalogenation. nih.gov The chemoselectivity can sometimes be controlled by adjusting the reaction conditions, such as the heating method. nih.gov

| Reducing System | Key Features | Selectivity for -NO₂ vs -Br |

| H₂ / Pd/C | Heterogeneous catalysis, clean byproducts. nih.gov | High selectivity achievable with controlled conditions. |

| Hydrazine / Pd/C | Catalytic transfer hydrogenation, avoids handling H₂ gas. nih.gov | Excellent chemoselectivity for the nitro group. nih.gov |

| NaBH₄ / Catalyst | Mild reducing agent activated by a catalyst. utrgv.edu | Selectivity depends on the catalyst and conditions. |

This table compares different methods for the reduction of the nitro group in halogenated nitroarenes.

Electrochemical Reduction Pathways of Nitroarenes

The electrochemical reduction of nitroarenes, including this compound, is a stepwise process that can lead to various products depending on the reaction conditions such as the electrode material, pH of the medium, and the applied potential. The general pathway for the reduction of a nitro group (-NO₂) to an amino group (-NH₂) involves the transfer of six electrons and six protons.

The reduction process is believed to proceed through several intermediates. Initially, the nitro group undergoes a one-electron reduction to form a radical anion. This is followed by further reduction and protonation steps to yield a nitroso intermediate, then a hydroxylamino intermediate, and finally the corresponding aniline.

A generalized mechanism for the electrochemical reduction of a nitroarene (Ar-NO₂) to the corresponding aniline (Ar-NH₂) can be represented as follows:

Formation of the nitroso intermediate: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Formation of the hydroxylamino intermediate: Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Formation of the amino product: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

A highly selective electrocatalytic method for the reduction of various substituted nitrobenzenes, including halogenated ones, to their corresponding anilines has been reported using a polyoxometalate redox mediator. acs.org This method operates in an aqueous solution at room temperature and avoids the need for hydrogen gas. The mediator is electrochemically reduced at the cathode and then reacts with the nitrobenzene derivative in the solution to produce the aniline, with the mediator being reoxidized in the process, allowing for catalytic turnover. acs.org

Studies on the cyclic voltammetric behavior of ortho- and para-bromonitrobenzene in the presence of electro-generated superoxide ion have suggested a reaction mechanism involving a nucleophilic attack of the superoxide ion on the bromonitrobenzene. This leads to the formation of the corresponding nitrophenols as the main products. researchgate.net

| Intermediate | Chemical Formula | Oxidation State of Nitrogen |

|---|---|---|

| Nitroarene | Ar-NO₂ | +3 |

| Nitrosoarene | Ar-NO | +1 |

| Hydroxylaminoarene | Ar-NHOH | -1 |

| Aniline | Ar-NH₂ | -3 |

Oxidation Reactions on this compound and its Derivatives

Direct oxidation of the aromatic ring of this compound is generally challenging due to the strong deactivating effect of the nitro group, which makes the ring electron-deficient and less susceptible to electrophilic attack. Information on the direct oxidation of this compound is limited in the scientific literature.

However, oxidation reactions can be carried out on derivatives of this compound, particularly on the corresponding aniline (2-bromoaniline), which can be synthesized by the reduction of this compound. The oxidation of arylamines can lead to a variety of products, including nitrosoarenes and nitroarenes, depending on the oxidizing agent and reaction conditions.

For instance, the oxidation of anilines to nitroarenes has been achieved using various oxidizing agents, including peroxyacids and sodium perborate. mdpi.com The oxidation of 2-nitroaniline (B44862) has been studied in the presence of supported catalysts and hydrogen peroxide. researchgate.net These studies provide insight into the potential pathways for the oxidation of amino derivatives of brominated nitroaromatics.

While direct oxidation of the this compound core is not commonly reported, synthetic strategies may involve the introduction of functional groups that are subsequently oxidized. For example, the synthesis of a 4-nitrobromobenzene derivative bearing an ethylene glycol tetraacetic acid unit involved several steps, including bromination and reduction, but not direct oxidation of the nitro-substituted ring. acs.org

| Starting Material | Oxidizing Agent | Potential Product |

|---|---|---|

| 2-Bromoaniline | Peroxyacids | 1-Bromo-2-nitrosobenzene or this compound |

| 2-Bromoaniline | Sodium Perborate | This compound |

| 1-Bromo-2-methyl-nitrobenzene | Potassium Permanganate | 2-Bromo-6-nitrobenzoic acid |

Derivatization Strategies and Advanced Synthetic Applications of 1 Bromo 2 Nitrobenzene

Building Blocks for Complex Aromatic Systems

The unique arrangement of reactive sites in 1-bromo-2-nitrobenzene enables its use as a foundational component in the synthesis of elaborate aromatic and heterocyclic systems. Through carefully designed reaction sequences, chemists can leverage this compound to build polycyclic structures, functionalized biaryls, and important pharmaceutical intermediates.

This compound is a key precursor in the construction of nitrogen-containing polycyclic aromatic compounds such as quinolines and phenanthridines. A prominent method involves the palladium-mediated Ullmann cross-coupling reaction. sigmaaldrich.com This reaction couples this compound with various β-halo-enals, -enones, or -esters. sigmaaldrich.com The initial coupling product can then undergo a subsequent intramolecular reductive cyclization, where the nitro group is reduced to an amine, which in turn attacks a nearby carbonyl or equivalent functional group to form the heterocyclic ring system. For instance, phenanthridinones can be obtained through a palladium-catalyzed Ullmann cross-coupling of this compound with 2-halobenzoates, followed by this reductive cyclization step. researchgate.net This strategy provides an efficient pathway to complex heterocyclic scaffolds that are prevalent in natural products and pharmacologically active molecules.

Table 1: Polycyclic Aromatic Systems Derived from this compound

| Starting Material | Coupling Partner | Reaction Type | Resulting Polycycle |

| This compound | β-halo-enals | Palladium-mediated Ullmann cross-coupling | Quinolines |

| This compound | β-halo-enones | Palladium-mediated Ullmann cross-coupling | 2-Quinolones |

| This compound | 2-halobenzoates | Palladium-mediated Ullmann cross-coupling & Reductive Cyclization | Phenanthridinones |

| This compound | β-bromo-α,β-unsaturated aldehydes | Palladium-mediated Ullmann cross-coupling | β-aryl derivatives for cyclization |

Functionalized diphenyl ethers are significant structural motifs in many natural products and commercial chemicals. This compound serves as a readily available electrophilic partner for the synthesis of these compounds, particularly nitro-substituted diphenyl ethers. It is frequently used in the preparation of 4-methoxy-2′-nitrodiphenyl ether. sigmaaldrich.comchemicalbook.comfishersci.ca The synthesis typically involves a nucleophilic aromatic substitution reaction, such as the Ullmann condensation, where this compound reacts with a substituted phenol (B47542) (e.g., 4-methoxyphenol) in the presence of a base and often a copper catalyst. The electron-withdrawing nitro group facilitates the displacement of the bromide by the phenoxide nucleophile.

Table 2: Examples of Functionalized Diphenyl Ethers from this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | 4-Methoxyphenol | 4-methoxy-2′-nitrodiphenyl ether sigmaaldrich.com |

| This compound | 3,5-Dimethoxyphenol | 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene fishersci.cahcchems.com |

| This compound | 3-Hydroxy-5-methoxyphenol | 5-hydroxy-3-methoxy-2′-nitrodiphenyl ether sigmaaldrich.com |

Substituted anthranilic acids are important intermediates in the synthesis of pharmaceuticals and dyes. This compound is utilized as a reactant to produce N-aryl anthranilic acid derivatives. lookchem.com A specific example is its reaction with 2-methylamino-benzoic acid to yield N-methyl-N-(2-nitro-phenyl)-anthranilic acid. chemicalbook.comfishersci.cahcchems.com This transformation proceeds via a nucleophilic aromatic substitution, where the secondary amine of the anthranilic acid derivative displaces the bromine atom on the this compound ring. This reaction is a direct method for creating a diarylamine linkage, which is a core structure in various biologically active molecules.

Functional Group Interconversions of the Nitro Moiety

The nitro group in this compound is not merely an activating group for substitution reactions; it is also a versatile functional handle that can be transformed into a range of other substituents, profoundly altering the molecule's chemical properties and reactivity.

One of the most synthetically valuable transformations of the nitro group is its reduction to a primary amine (amino group). The selective reduction of this compound to 2-bromoaniline (B46623) is a critical step in many synthetic pathways, as it unmasks a nucleophilic and synthetically versatile amino group while preserving the bromo substituent for subsequent cross-coupling reactions. A variety of reducing agents can be employed for this purpose, including classical methods like tin (Sn) or iron (Fe) in acidic media (e.g., HCl), or catalytic hydrogenation (e.g., H₂ over Palladium on carbon). More advanced and selective methods, such as electrocatalytic reduction using polyoxometalate redox mediators, have also been developed for converting substituted nitrobenzenes to their corresponding anilines with high selectivity, which is crucial for preventing undesired side reactions like dehalogenation. acs.org

Table 3: Methods for Selective Reduction of Nitroarenes

| Substrate Class | Reagent/Method | Product | Key Feature |

| Substituted Nitrobenzenes | Fe, Sn, or Zn with HCl | Substituted Anilines | Classical, robust method |

| Substituted Nitrobenzenes | H₂, Pd/C | Substituted Anilines | Catalytic, clean workup |

| Substituted Nitrobenzenes | Polyoxometalate electrocatalysis | Substituted Anilines | High selectivity, mild conditions acs.org |

| This compound | Standard reducing agents | 2-Bromoaniline | Preserves bromo group for further reactions |

Once this compound is reduced to 2-bromoaniline, a new set of synthetic possibilities emerges. The resulting aminobromobenzene is a powerful bifunctional building block. The amino group can be transformed into a wide array of functionalities through diazotization. The resulting diazonium salt is a versatile intermediate that can be converted to hydroxyl, cyano, or other halide groups via Sandmeyer-type reactions. Furthermore, the amino group can undergo acylation to form amides, which can direct subsequent electrophilic aromatic substitutions. A common strategy to control reactivity is the conversion of the aniline (B41778) to an acetanilide, which moderates the activating nature of the amino group and provides steric hindrance to direct incoming electrophiles. quora.com The bromine atom remains available for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of aryl, alkyl, or new amino substituents. This orthogonal reactivity of the amino and bromo groups allows for the stepwise and controlled construction of highly complex and functionalized aromatic compounds.

Functional Group Interconversions of the Bromine Atom

The bromine atom in this compound is the primary site for a range of chemical transformations, allowing for its conversion into numerous other functional groups. These interconversions are broadly categorized into nucleophilic substitution reactions and the formation of organometallic intermediates for subsequent coupling reactions.

The C-Br bond in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the ortho position activates the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. stackexchange.com This activation allows for the displacement of the bromide ion by a wide array of nucleophiles under relatively mild conditions.

Common nucleophiles used in these transformations include:

Amines: Reaction with primary or secondary amines yields N-substituted 2-nitroanilines. For instance, this compound reacts with 2-methylamino-benzoic acid to produce N-methyl-N-(2-nitro-phenyl)-anthranilic acid. chemicalbook.com

Alkoxides/Phenoxides: The synthesis of diaryl ethers is readily achieved through reaction with alkoxides or phenoxides. This compound is a precursor for preparing molecules such as 4-methoxy-2′-nitrodiphenyl ether and 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene. chemicalbook.com

Thiols: The formation of thioethers (sulfides) can be accomplished via reaction with thiols or their conjugate bases (thiolates). Modern methods utilize transition metal catalysis; for example, a copper-molybdenum bimetallic nanoparticle catalyst (CuMoO4) can effect the C-S cross-coupling between nitro-substituted haloarenes and thiols at room temperature. researchgate.net

| Nucleophile Type | Example Nucleophile | Product Type | Reference Reaction |

|---|---|---|---|

| Amine | 2-Methylamino-benzoic acid | N-Aryl Anthranilic Acid | Formation of N-methyl-N-(2-nitro-phenyl)-anthranilic acid chemicalbook.com |

| Alkoxide | Methoxide | Aryl Methyl Ether | Used in the preparation of various alkoxy-nitrodiphenyl ethers chemicalbook.com |

| Thiol | Generic Thiol (R-SH) | Aryl Thioether | Copper-catalyzed C-S cross-coupling researchgate.net |

The direct formation of highly reactive organometallic compounds like Grignard or organolithium reagents from this compound is generally not practical. libretexts.orglibretexts.org The strongly basic and nucleophilic nature of these reagents would lead to side reactions with the electrophilic nitro group. libretexts.org

However, the bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which proceed via organometallic intermediates. Palladium-catalyzed reactions are particularly prominent:

Suzuki-Miyaura Coupling: this compound can act as the electrophilic partner in Suzuki coupling reactions. wikipedia.orglibretexts.org In this reaction, a palladium catalyst facilitates the coupling of the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a base to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize substituted biphenyls. wikipedia.org

Ullmann Coupling: The compound also undergoes palladium-mediated Ullmann cross-coupling reactions with various partners, such as β-halo-enals or -enones, to yield β-aryl derivatives. chemicalbook.com

These cross-coupling strategies provide a robust platform for constructing complex carbon skeletons that would be inaccessible through classical organometallic reagents due to the incompatibility of the nitro group.

Applications in Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, owing to the presence of two distinct functional groups that can be manipulated sequentially.

Benzimidazoles are a crucial class of heterocyclic compounds with diverse applications. mdpi.com The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with an aldehyde or carboxylic acid. organic-chemistry.org this compound can be effectively converted into the necessary o-phenylenediamine scaffold.

A common synthetic route involves a two-step process:

Nucleophilic Substitution: The bromine atom is first displaced by an amine (e.g., ammonia (B1221849) or a primary amine) via an SNAr reaction to form a 2-nitroaniline (B44862) derivative.

Nitro Group Reduction: The nitro group of the resulting intermediate is then reduced to a primary amine. This reduction is typically achieved using reagents like iron powder in formic acid, tin(II) chloride, or catalytic hydrogenation. organic-chemistry.org

The product of this sequence is a substituted o-phenylenediamine, which can then undergo cyclization with an appropriate one-carbon synthon (like an aldehyde or formic acid) to furnish the benzimidazole (B57391) ring system. mdpi.comorganic-chemistry.org This strategy allows for the introduction of a substituent at the N-1 position of the benzimidazole ring by choosing the appropriate amine in the initial substitution step.

Regioselective and Stereoselective Synthesis Utilizing this compound

The substitution pattern of this compound inherently allows for a high degree of control over the position of subsequent chemical modifications, a concept known as regioselectivity.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. researchgate.net The use of this compound is a prime example of regiocontrolled synthesis:

In nucleophilic aromatic substitution , the reaction is highly regioselective. The incoming nucleophile exclusively attacks the carbon atom bonded to the bromine. stackexchange.com This is because the ortho-nitro group strongly activates this position for attack and stabilizes the resulting intermediate, while other positions on the ring remain unreactive towards nucleophiles.

In electrophilic aromatic substitution , the synthesis of this compound itself from bromobenzene (B47551) illustrates regioselectivity. The nitration of bromobenzene yields a mixture of ortho (this compound) and para (1-bromo-4-nitrobenzene) isomers because the bromine atom is an ortho-, para-directing group. pbworks.com Separating these regioisomers is a key step in obtaining the pure ortho compound for further use. pbworks.com

While this compound is a powerful tool for controlling regiochemistry, its direct application in stereoselective synthesis is less common. The molecule is achiral and does not possess stereocenters. However, it serves as a foundational building block for more complex chiral molecules, where stereoselectivity is introduced in subsequent steps of a synthetic sequence.

Computational Chemistry and Theoretical Studies of 1 Bromo 2 Nitrobenzene

Density Functional Theory (DFT) Applications for 1-Bromo-2-nitrobenzene

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. DFT calculations are instrumental in understanding the intrinsic properties of this compound.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, a key structural feature is the orientation of the nitro (-NO₂) group relative to the benzene (B151609) ring.

Due to steric hindrance from the adjacent bromine atom at the ortho position, the nitro group is expected to be twisted out of the plane of the benzene ring. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely calculate this C-C-N-O dihedral angle, along with all other bond lengths and angles. researchgate.net In a related compound, 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring was found to be 14.9°. nih.gov A similar deviation from planarity is anticipated for this compound.

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov For this compound, the primary conformational flexibility lies in the rotation around the C-N bond. By calculating the energy as a function of the C-C-N-O dihedral angle, a potential energy profile can be generated, revealing the energy barrier to rotation and confirming the most stable conformation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated via DFT

The following data is representative of typical DFT calculation outputs for similar substituted benzenes. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Br | 1.87 Å |

| C-N | 1.48 Å | |

| N-O (avg) | 1.23 Å | |

| C-C (aromatic avg) | 1.39 Å | |

| Bond Angles | C-C-Br | 121.5° |

| C-C-N | 118.0° | |

| O-N-O | 124.0° | |

| Dihedral Angle | C-C-N-O | ~15 - 30° |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution)

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the primary orbitals involved in chemical reactions. thaiscience.info

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ro A smaller gap generally implies higher reactivity.

For this compound, DFT calculations typically show that the HOMO is distributed over the π-system of the benzene ring and the bromine atom, while the electron-withdrawing nitro group causes the LUMO to be localized predominantly on the NO₂ moiety and the adjacent carbon atoms. osti.govresearchgate.net This separation of frontier orbitals is characteristic of donor-acceptor substituted systems. The LUMO of nitrobenzene (B124822) itself is noted to have antibonding characteristics along the N-O bonds, which is relevant to its reduction chemistry. osti.gov

Table 2: Representative Frontier Molecular Orbital Energies for Nitroaromatics

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Nitrobenzene researchgate.net | - | -2.716 | - |

| p-Nitroaniline thaiscience.info | -6.6973 | -2.8066 | 3.8907 |

Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. mdpi.comsemanticscholar.org This analysis for this compound would reveal the electron-withdrawing effect of the nitro group and the electronegativity of the bromine and oxygen atoms. The oxygen atoms of the nitro group are expected to carry the most significant negative charge, while the nitrogen atom and the carbon atom attached to it would be positively charged. This charge distribution map helps in predicting sites for nucleophilic and electrophilic attack.

DFT calculations are highly effective in predicting the vibrational and electronic spectra of molecules.

Vibrational Spectra (IR)

By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental modes of vibration, which are observed experimentally in Infrared (IR) and Raman spectroscopy. scirp.org For substituted nitrobenzenes, the asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic and appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net Calculated frequencies are often uniformly scaled by a small factor to correct for anharmonicity and the approximations inherent in the theoretical method, leading to excellent agreement with experimental spectra. researchgate.netijsr.net

Table 3: Characteristic Calculated Vibrational Frequencies for this compound

Frequencies are illustrative and based on typical values for substituted nitrobenzenes. scirp.orgresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretching | 3000 - 3100 |

| NO₂ asymmetric stretching | 1530 - 1560 |

| NO₂ symmetric stretching | 1340 - 1360 |

| C-N stretching | ~1100 |

| C-Br stretching | 650 - 750 |

Electronic Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules. mdpi.com It can accurately predict the vertical electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. sharif.edu The calculations for this compound would likely show strong absorptions in the UV region corresponding to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the nitro group's oxygen atoms. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation

Beyond static molecular properties, computational chemistry can map out the entire potential energy surface for a chemical reaction, providing a detailed understanding of the reaction mechanism.

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). Locating the exact geometry of the TS is a critical goal of computational reaction modeling. Algorithms can search the potential energy surface for a saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

A key confirmation of a true transition state is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. icm.edu.pl Once the geometries of the reactants and the transition state are optimized, the activation energy (Ea or ΔG‡) can be calculated as the difference in their energies. This value is the primary determinant of the reaction rate. Computational studies on the addition of nucleophiles to substituted nitroarenes have successfully used DFT to calculate transition states and activation energies, yielding results that correlate well with experimental reaction rates. icm.edu.pl

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows chemists to:

Verify Plausible Mechanisms: A proposed mechanism with an astronomically high calculated activation energy can be ruled out as non-viable.

Determine the Rate-Determining Step: In a multi-step reaction, the step with the highest activation energy barrier is the rate-determining step.

Explain Selectivity: When a reaction can yield multiple products (e.g., ortho, meta, para isomers), computational modeling can calculate the activation energies for each pathway. The pathway with the lowest activation barrier will be favored, thus explaining the observed regioselectivity or stereoselectivity of the reaction. nih.gov

For this compound, computational modeling could be applied to understand its behavior in reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. chemicalbook.com By modeling the oxidative addition, transmetalation, and reductive elimination steps, for example, researchers could gain a fundamental understanding of the catalytic cycle and optimize reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. libretexts.orgsemanticscholar.org For nitroaromatic compounds like this compound, these studies are crucial for assessing their potential environmental toxicity and other biological effects. mdpi.com

Research into the toxicity of halogen-substituted nitrobenzenes towards organisms such as Tetrahymena pyriformis has led to the development of QSAR models that correlate toxicity with specific molecular descriptors. nih.gov While these studies often group various substituted nitrobenzenes, the principles and resulting equations can be applied to understand the likely behavior of this compound.

Key molecular descriptors that are frequently found to be significant in QSAR models for nitroaromatic compounds include:

Hydrophobicity (log K_ow_): This parameter, representing the octanol-water partition coefficient, is a measure of a chemical's tendency to partition into fatty tissues.

Electronic Parameters: The energy of the lowest unoccupied molecular orbital (E_LUMO_) is a critical descriptor, as it relates to the electrophilicity of the molecule and its potential to accept electrons, a key step in the mechanism of toxicity for many nitroaromatics. nih.govstudycorgi.com

For instance, a QSAR study on 42 alkyl- and halogen-substituted nitrobenzenes produced a robust model for predicting toxicity (log (IGC50-1)). nih.gov One of the predictive equations derived was: log (IGC50-1) = 0.467(log K_ow_) - 1.60(E_LUMO_) - 2.55 nih.gov

This relationship highlights that toxicity increases with both greater hydrophobicity and higher electrophilicity (a less negative E_LUMO_ value). nih.gov To apply this understanding to this compound, we can examine its computationally derived descriptors.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 202.01 g/mol | nih.gov |

| XLogP3 (log K_ow_) | 2.5 | nih.gov |

| Polar Surface Area | 45.8 Ų | nih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

The XLogP3 value of 2.5 indicates a moderate level of hydrophobicity for this compound. nih.gov The presence of both a lipophilic bromine atom and a polar nitro group contributes to this balanced character. The electron affinity provides insight into the molecule's ability to accept an electron, which is conceptually related to the E_LUMO_ descriptor used in many QSAR models. nist.gov By inputting these types of descriptor values into established QSAR models for nitroaromatic compounds, researchers can estimate the potential toxicity and other biological activities of this compound without the need for extensive experimental testing.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focusing exclusively on this compound are not extensively documented, the behavior of the parent molecule, nitrobenzene, in various environments has been investigated, providing a strong basis for understanding the solvent effects and intermolecular interactions of its bromo-substituted derivative. researchgate.netnih.gov

MD simulations can elucidate how solvent molecules arrange themselves around a solute and how solute molecules interact with each other. For this compound, key interactions in a solution would include:

Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule. This allows for strong electrostatic interactions with polar solvent molecules like water or with other this compound molecules.

Van der Waals Forces: These include dispersion forces, which are particularly significant for aromatic systems. The benzene ring and the bromine atom contribute to the molecule's polarizability, leading to substantial dispersion interactions with other molecules. nih.gov Studies on nitrobenzene dimers have shown that dispersion is the dominant force in stabilizing slipped-parallel orientations, which is more significant than electrostatic interactions despite the polar nitro group. nih.gov

π-π Stacking: The aromatic ring of this compound can engage in π-π stacking interactions with other aromatic molecules. The electron-deficient nature of the ring, due to the nitro group, would favor interactions with electron-rich aromatic systems.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-donating atoms (like oxygen or nitrogen) in solvent molecules or other solutes.

An MD simulation to study this compound in an aqueous environment would typically involve placing a single molecule or a small cluster of molecules in a box of simulated water molecules. The interactions between all atoms are governed by a force field (e.g., AMBER, CHARMM), which parameterizes the potential energy of the system. researchwithrutgers.com The simulation would then calculate the trajectories of all particles over a period of nanoseconds or longer.

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Description | Potential Significance |

|---|---|---|

| Dipole-Dipole | Electrostatic attraction between the permanent dipoles of this compound and polar solvents. | High in polar solvents, influencing solubility and local solvent structure. |

| Dispersion Forces | Temporary fluctuating dipoles leading to attraction. A major component of van der Waals forces. | Highly significant, likely dominating the stabilization of solute-solute interactions. nih.gov |

| π-π Stacking | Attraction between the electron clouds of aromatic rings. | Moderate, influenced by the electron-withdrawing nitro group. |

This table is interactive. Users can sort columns by clicking on the headers.

Analysis of such simulations can yield valuable data, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. This provides a detailed picture of the solvation shell structure. Furthermore, simulations can be used to calculate thermodynamic properties like the free energy of solvation, which is a critical component of QSPR models and is essential for understanding the compound's behavior in different environmental compartments.

Advanced Analytical Techniques for Characterization and Monitoring of 1 Bromo 2 Nitrobenzene Reactions

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of 1-bromo-2-nitrobenzene, offering non-destructive and highly detailed information about its molecular structure and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. The nitro group (NO₂) exhibits two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ region and a symmetric stretch in the 1360-1290 cm⁻¹ range for aromatic nitro compounds orgchemboulder.com. The presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-Br bond shows a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

IR spectroscopy is also invaluable for monitoring the progress of reactions involving this compound. By tracking the intensity of the characteristic absorption bands of the reactant and the appearance of new bands corresponding to the product's functional groups, one can follow the conversion process. For example, in a reaction where the nitro group is reduced to an amine, the strong NO₂ stretching bands would decrease in intensity, while new bands for N-H stretching (around 3500-3300 cm⁻¹) would appear, signaling the formation of the product.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | ~3100 - 3000 |

| Aromatic Ring | C=C stretch | ~1600 - 1450 |

| Nitro Group | Asymmetric N-O stretch | ~1530 |

| Nitro Group | Symmetric N-O stretch | ~1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the four aromatic protons of this compound appear as distinct signals in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The ortho-substitution pattern leads to a complex splitting pattern, which can be analyzed to confirm the relative positions of the bromine and nitro substituents.

The ¹³C NMR spectrum shows six distinct signals, one for each carbon atom in the benzene ring, confirming the asymmetry of the molecule. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the nitro group (C-NO₂) can be identified by their characteristic chemical shifts. The deshielding effect of the nitro group is particularly pronounced on the ortho and para carbons relative to its position. stackexchange.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~7.84 (doublet of doublets) | C-1 (C-Br) ~119 |

| H-6 | ~7.74 (doublet of doublets) | C-2 (C-NO₂) ~149 |

| H-4 | ~7.47 (triplet of doublets) | C-3 ~134 |

| H-5 | ~7.45 (triplet of doublets) | C-4 ~128 |

| C-5 ~129 |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR instrument. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak. nist.gov Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion appears as a pair of peaks (M⁺ and M+2) of nearly equal intensity at m/z 201 and 203, respectively. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da). youtube.com Key fragments observed in the mass spectrum of this compound include the [M-NO₂]⁺ ion and the C₆H₄Br⁺ fragment. nih.govstrath.ac.uk

Table 3: Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Fragment | Significance |

|---|---|---|

| 201, 203 | [C₆H₄⁷⁹BrNO₂]⁺, [C₆H₄⁸¹BrNO₂]⁺ | Molecular ion peak (M⁺, M+2), confirms molecular weight and presence of one Br atom. nih.gov |

| 155, 157 | [C₆H₄Br]⁺ | Loss of nitro group (-NO₂) from the molecular ion. |

| 125, 127 | [C₅H₂Br]⁺ | Further fragmentation. |

| 76 | [C₆H₄]⁺ | Loss of Br and NO₂. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. up.ac.za In this compound, the benzene ring and the nitro group act as chromophores, which are responsible for its UV absorption.

The spectrum is expected to show absorptions arising from π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group. pharmacyconcepts.in The π → π* transitions in aromatic compounds typically result in strong absorption bands, while the n → π* transitions are generally weaker. worldscientificnews.com For aromatic compounds, primary absorption bands often appear around 200 nm with a secondary, less intense band around 260 nm. up.ac.za The presence of substituents like the nitro and bromo groups can cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima.

Monitoring reaction progress with UV-Vis spectroscopy is possible if the reactant, intermediates, and product have distinct absorption spectra. Changes in the electronic structure of the molecule during a reaction, such as the reduction of the nitro group or a nucleophilic aromatic substitution, will alter the conjugation and thus shift the absorption maximum (λmax). By tracking the absorbance at a specific wavelength corresponding to either the reactant or product, the kinetics of the reaction can be studied.

Chromatographic Separation Techniques